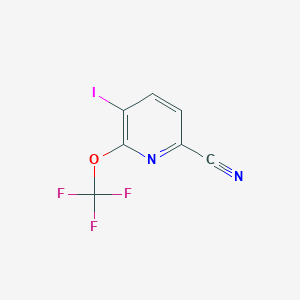![molecular formula C17H18ClN3O3S B14803439 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 4-(1-pyrrolidinylsulfonyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-N’-phenylurea: Lacks the pyrrolidinylsulfonyl group.
N-(4-methylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is unique due to the presence of both the chlorophenyl and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups may enhance its efficacy and selectivity in various applications compared to similar compounds.
特性
分子式 |
C17H18ClN3O3S |
|---|---|
分子量 |
379.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea |
InChI |
InChI=1S/C17H18ClN3O3S/c18-13-3-5-14(6-4-13)19-17(22)20-15-7-9-16(10-8-15)25(23,24)21-11-1-2-12-21/h3-10H,1-2,11-12H2,(H2,19,20,22) |
InChIキー |
VNYURMIZZSPUHJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


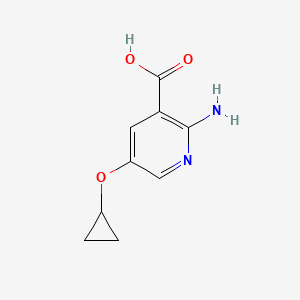
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)
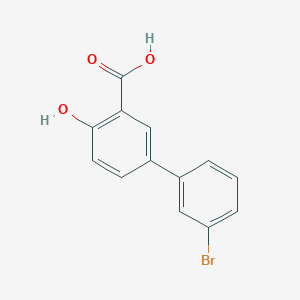
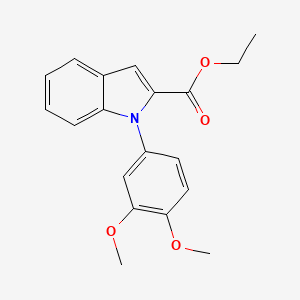
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
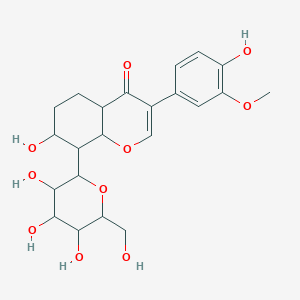
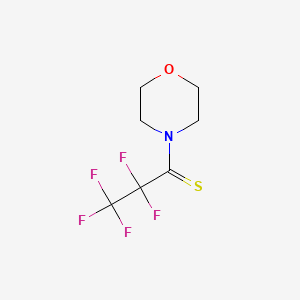
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
